molecular formula C10H6F3NO B10861344 Sdh-IN-2

Sdh-IN-2

Cat. No.: B10861344
M. Wt: 213.16 g/mol
InChI Key: CXLSLWORVFXLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SDH-IN-2 is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial respiratory chain. This compound has demonstrated significant antifungal activity, making it a valuable tool in agricultural and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

SDH-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of alkyne groups, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The exact synthetic route and reaction conditions may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires careful optimization of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

SDH-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts such as copper for CuAAC reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds .

Scientific Research Applications

SDH-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

SDH-IN-2 exerts its effects by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial respiratory chain. The compound binds to the ubiquinone binding region of the enzyme, resulting in hydrogen bonds, π-alkyl interactions, and π-cation interactions. This inhibition disrupts the normal function of the enzyme, leading to a decrease in cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to SDH-IN-2 include other succinate dehydrogenase inhibitors, such as:

Uniqueness

This compound is unique due to its high potency and specificity as a succinate dehydrogenase inhibitor. Its ability to inhibit the enzyme at low concentrations makes it a valuable tool in research and industrial applications. Additionally, its antifungal properties provide an advantage in agricultural settings, where it can be used to protect crops from fungal infections .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

N-[4-(trifluoromethyl)phenyl]prop-2-ynamide

InChI

InChI=1S/C10H6F3NO/c1-2-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h1,3-6H,(H,14,15)

InChI Key

CXLSLWORVFXLKL-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.